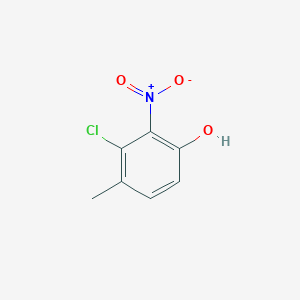
3-Chloro-4-méthyl-2-nitrophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrophenols like “3-Chloro-4-methyl-2-nitrophenol” are typically used as intermediates in the synthesis of dyes, drugs, and pesticides . They are characterized by a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .
Synthesis Analysis
The synthesis of nitrophenols generally involves the nitration of phenol, where both para- and ortho-nitrophenols are formed . The nitro group tends to attach to the para position due to the strongly activating nature of the -OH group .Molecular Structure Analysis
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitrophenols can undergo various reactions, including reduction to aminophenols, coupling reactions to form azo dyes, and reactions with bases to form phenoxide ions .Physical And Chemical Properties Analysis
Nitrophenols are typically yellowish in color and have a relatively low volatility compared to similar molecular weight compounds due to the polar character of the nitro group . They also exhibit strong infrared bands at about 1550 cm-1 and 1375 cm-1 .Applications De Recherche Scientifique
- Agents antipaludiques: Des analogues de ce composé ont été synthétisés pour une utilisation potentielle comme agents antipaludiques . Les chercheurs étudient leur efficacité contre les parasites Plasmodium.
- Activité anti-androgénique: Le 3-chloro-4-méthyl-2-nitrophénol présente des effets anti-androgènes. Il inhibe significativement la production de testostérone basale et stimulée par la hCG chez les rats . Comprendre son impact sur les systèmes endocriniens est crucial.
- Intermédiaires de synthèse: Les chercheurs utilisent le this compound comme réactif de départ dans diverses synthèses organiques. Par exemple, il est utilisé dans la synthèse d'autres composés, tels que le 1-méthyl-2-nitro-4-(tétrahydropyranyloxy)benzène .
Chimie pharmaceutique et médicinale
Recherche sur la perturbation endocrinienne
Synthèse chimique et chimie organique
Assainissement environnemental et biorémédiation
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .
Mode of Action
The mode of action of 3-Chloro-4-methyl-2-nitrophenol involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .
Biochemical Pathways
The degradation of 3-Chloro-4-methyl-2-nitrophenol likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .
Pharmacokinetics
Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methyl-2-nitrophenol. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Chloro-4-methyl-2-nitrophenol are not well-documented. It can be inferred from studies on similar compounds. For instance, 3-Methyl-4-nitrophenol, a structurally similar compound, is known to interact with various enzymes and proteins during its degradation process . The primary enzymes involved in its degradation include PNP 4-monooxygenase (PnpA), a 1,4-benzoquinone reductase (PnpB), and other enzymes such as PnpCD, PnpE, and PnpF . These enzymes catalyze various reactions leading to the breakdown of the compound .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known mechanisms of similar compounds, it can be hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 3-Chloro-4-methyl-2-nitrophenol is involved in are not well-documented. Similar compounds like 3-Methyl-4-nitrophenol are known to be metabolized by certain bacterial strains, such as Burkholderia sp. strain SJ98 . The enzymes involved in this metabolism include PnpA, PnpB, PnpCD, PnpE, and PnpF .
Propriétés
IUPAC Name |
3-chloro-4-methyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOOMGORINFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)
![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)
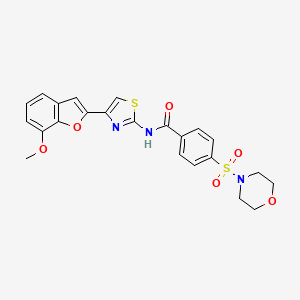
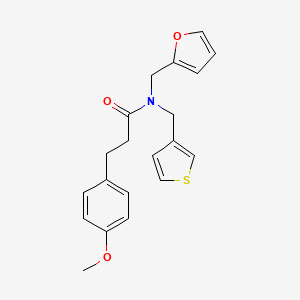
![N-{[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2444521.png)
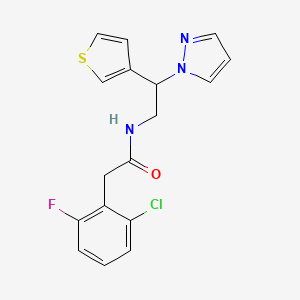
![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)
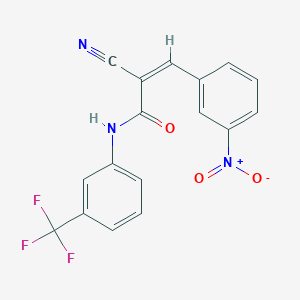
![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)


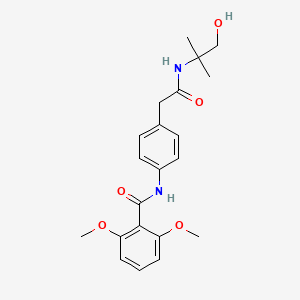
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)
